molecular formula C19H18N2O2 B14862140 1-(4-Methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

1-(4-Methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14862140
M. Wt: 306.4 g/mol
InChI Key: LISJJCHZDOLKSA-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 4-methylbenzyl group and a p-tolyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 5-position. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, such as the use of continuous flow reactors, to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Br2 or Cl2.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

    1-(4-Methylbenzyl)-2-p-tolyl-1H-benzimidazole: Shares structural similarities but differs in the heterocyclic core.

    1-(3-Methoxybenzyl)-2-p-tolyl-1H-benzimidazole: Similar structure with a methoxy group instead of a methyl group.

    1-(4-Methylbenzyl)-3-p-tolyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-(4-Methylbenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and the pyrazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)12-21-18(19(22)23)11-17(20-21)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,22,23)

InChI Key

LISJJCHZDOLKSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O

Origin of Product

United States

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